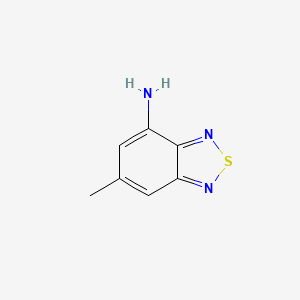

6-Methyl-2,1,3-benzothiadiazol-4-amine

説明

6-Methyl-2,1,3-benzothiadiazol-4-amine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiadiazole family, which is known for its strong electron-withdrawing properties and its role in the development of photoluminescent compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,1,3-benzothiadiazol-4-amine typically involves the reaction of 6-methyl-2,1,3-benzothiadiazole with an amine source under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amine group is introduced to the benzothiadiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

6-Methyl-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under conditions involving solvents like DMF and catalysts like Pd/C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

科学的研究の応用

Structural Characteristics and Synthesis

The compound 6-Methyl-2,1,3-benzothiadiazol-4-amine features a benzothiadiazole core, which is known for its ability to undergo various functionalizations. This structural versatility allows for the synthesis of derivatives that can enhance its biological activity. The synthesis typically involves cyclization reactions from suitable precursors and can be scaled for industrial applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiadiazole derivatives, including this compound. Research indicates that compounds with this moiety exhibit significant activity against a variety of pathogens:

- Bacterial Infections : Studies have demonstrated that derivatives of benzothiadiazole can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of substituents like nitro or halogen groups enhances their antibacterial efficacy.

- Fungal Infections : The compound also shows antifungal activity against yeast-like fungi such as Candida tropicalis, indicating its potential for treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : Research has shown that this compound can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation . Its derivatives have been tested against several cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Multi-target Approach : Recent studies have focused on developing multi-targeted ligands based on this compound to tackle complex diseases such as cancer and neurodegenerative disorders. For instance, certain derivatives have displayed excellent inhibitory potency against monoamine oxidase and cholinesterase, which are relevant targets in treating depression associated with neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective properties of benzothiadiazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases:

- Inhibition of Enzymes : Compounds derived from this compound have shown the ability to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease .

Summary of Applications

The following table summarizes the key applications of this compound:

作用機序

The mechanism of action of 6-Methyl-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets and pathways within biological systems. Its strong electron-withdrawing properties enable it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

5-Methyl-2,1,3-benzothiadiazol-4-amine: Similar in structure but with a different position of the methyl group.

4-Amino-2,1,3-benzothiadiazole: Lacks the methyl group, which can affect its chemical properties and reactivity.

2-Methyl-1,3-benzothiazol-6-amine: Another related compound with a different substitution pattern on the benzothiadiazole ring.

Uniqueness

6-Methyl-2,1,3-benzothiadiazol-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of photoluminescent materials and organic electronic devices .

生物活性

6-Methyl-2,1,3-benzothiadiazol-4-amine is a compound belonging to the benzothiadiazole family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiadiazole ring with a methyl group at the 6-position. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism of action may involve the inhibition of key enzymes or disruption of cell membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways.

Mechanisms of Action:

- Apoptosis Induction: The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

- Inhibition of Tumor Growth: In vivo studies have shown reduced tumor size in models treated with the compound.

Case Studies

Several studies have explored the biological activities of this compound:

-

Study on Antimicrobial Efficacy:

- A study evaluated the effectiveness of the compound against various pathogens using the broth microdilution method. Results indicated that it could be comparable to standard antibiotics in terms of efficacy against specific bacterial strains .

- Anticancer Research:

特性

IUPAC Name |

6-methyl-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARIYVMNUPYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326230 | |

| Record name | 6-methyl-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89792-42-7 | |

| Record name | NSC525611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。